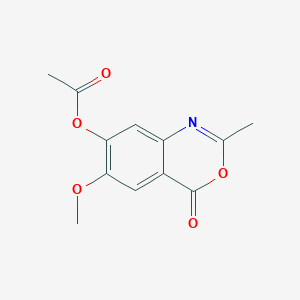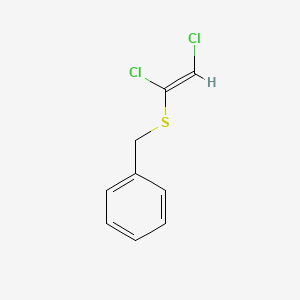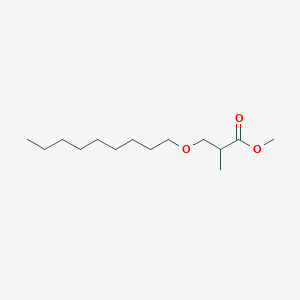
6-Methoxy-2-methyl-4-oxo-4H-3,1-benzoxazin-7-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methoxy-2-methyl-4-oxo-4H-3,1-benzoxazin-7-yl acetate is a chemical compound with the molecular formula C12H11NO5 It belongs to the class of benzoxazines, which are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-2-methyl-4-oxo-4H-3,1-benzoxazin-7-yl acetate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of a methoxy-substituted benzene derivative with a suitable oxazine precursor. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, allowing for the production of significant quantities of the compound for research and commercial applications .
Analyse Des Réactions Chimiques
Types of Reactions
6-Methoxy-2-methyl-4-oxo-4H-3,1-benzoxazin-7-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methoxy and acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzoxazine compounds .
Applications De Recherche Scientifique
6-Methoxy-2-methyl-4-oxo-4H-3,1-benzoxazin-7-yl acetate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s biological activity is studied for potential therapeutic applications.
Medicine: Research explores its potential as a drug candidate for various diseases.
Industry: It is used in the development of advanced materials and chemical processes
Mécanisme D'action
The mechanism of action of 6-Methoxy-2-methyl-4-oxo-4H-3,1-benzoxazin-7-yl acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its application .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Methoxy-2-methyl-4-oxo-4H-3,1-benzoxazin-6-yl acetate
- 2-Methyl-3-oxo-1,4-benzoxazin-4-yl derivatives
- 4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside
Uniqueness
6-Methoxy-2-methyl-4-oxo-4H-3,1-benzoxazin-7-yl acetate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
90587-93-2 |
|---|---|
Formule moléculaire |
C12H11NO5 |
Poids moléculaire |
249.22 g/mol |
Nom IUPAC |
(6-methoxy-2-methyl-4-oxo-3,1-benzoxazin-7-yl) acetate |
InChI |
InChI=1S/C12H11NO5/c1-6-13-9-5-11(18-7(2)14)10(16-3)4-8(9)12(15)17-6/h4-5H,1-3H3 |
Clé InChI |
ADMSBQBFZCADGO-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC2=CC(=C(C=C2C(=O)O1)OC)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E,E)-1,1'-Oxybis[(4-bromophenyl)diazene]](/img/structure/B14353344.png)
![Phenol, 4-nitro-2-[[(2,4,6-trimethylphenyl)imino]methyl]-](/img/structure/B14353348.png)

![4-[1-(Acetyloxy)ethenyl]phenyl chloroacetate](/img/structure/B14353370.png)
![N-[(3-Isocyanato-4-methylphenyl)carbamoyl]prop-2-enamide](/img/structure/B14353383.png)
![3-(4-Methoxyphenyl)-1-[4-(2-methylphenyl)piperazin-1-yl]butan-1-one](/img/structure/B14353385.png)



![4,7-Dichloro-2-methyl-[1,3]thiazolo[4,5-d]pyridazine](/img/structure/B14353413.png)
![2-Methoxy-4-[(3-methylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14353415.png)

